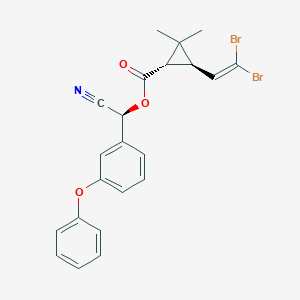

(1S)-Deltamethrin

Übersicht

Beschreibung

(1S)-Deltamethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture, public health, and residential pest control. The compound is characterized by its high efficacy against a broad spectrum of insect pests and its relatively low toxicity to mammals, making it a popular choice for pest management.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-Deltamethrin involves several key steps, starting from the esterification of 3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid. This reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: (1S)-Deltamethrin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites, which are often less toxic than the parent compound.

Reduction: Reduction reactions can lead to the formation of more stable derivatives.

Substitution: Substitution reactions can occur at the phenoxy or cyclopropane moieties, leading to the formation of different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydroxide or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Crop Protection

Deltamethrin is primarily utilized in agriculture, accounting for approximately 85% of its total production. It is particularly effective against various insect pests that threaten crop yields. The following table summarizes its application rates across different crops:

| Crop Type | Application Rate (g/ha) | Percentage of Total Use |

|---|---|---|

| Cotton | 10-15 | 45% |

| Fruits and Vegetables | 10-15 | 25% |

| Cereals | 10-15 | 20% |

| Miscellaneous Crops | 10-15 | 10% |

Deltamethrin is effective against pests such as aphids, caterpillars, and beetles, making it a valuable tool for maintaining crop health and productivity .

Resistance Management

Despite its effectiveness, the emergence of resistance among pest populations poses a challenge. Integrated pest management (IPM) strategies are recommended to mitigate resistance development. These strategies include rotating insecticides and combining chemical controls with biological methods .

Public Health Applications

Vector Control for Malaria

Deltamethrin plays a crucial role in public health, particularly in malaria control. It is used in the manufacture of long-lasting insecticidal nets (LLINs) and indoor residual spraying (IRS), which are key strategies recommended by the World Health Organization (WHO) for vector management. The effectiveness of LLINs treated with deltamethrin has been documented in various studies, demonstrating a significant reduction in malaria transmission rates .

Case Study: Malaria Control in Sub-Saharan Africa

A study conducted in Sub-Saharan Africa highlighted the impact of LLINs treated with deltamethrin on reducing malaria incidence among children under five years old. The introduction of these nets led to a reported decrease in malaria cases by approximately 50% over two years .

Veterinary Applications

Pest Control in Animal Facilities

Deltamethrin is also employed in veterinary settings to control ectoparasites such as fleas and ticks on livestock and pets. Its application helps prevent the spread of diseases transmitted by these pests, contributing to animal health and welfare.

Environmental Impact and Safety Considerations

While deltamethrin is effective as an insecticide, concerns regarding its environmental impact and potential toxicity have emerged. Studies have indicated that deltamethrin can induce neurotoxic effects and may pose risks to non-target organisms . Therefore, regulatory assessments are crucial to ensure safe usage levels.

Toxicological Studies

The following table summarizes key findings from toxicological studies on deltamethrin:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Neurotoxic effects observed at high doses |

| Chronic Exposure | Limited data on long-term effects in humans |

| Environmental Impact | Potential harm to aquatic life; requires careful management |

Wirkmechanismus

(1S)-Deltamethrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. The compound’s selectivity for insect sodium channels over mammalian channels accounts for its relatively low toxicity to mammals.

Vergleich Mit ähnlichen Verbindungen

Permethrin: Another widely used pyrethroid with similar insecticidal properties but different chemical structure.

Cypermethrin: Known for its high potency and broad-spectrum activity.

Fenvalerate: Similar in structure and function but with different environmental persistence and toxicity profiles.

Uniqueness of (1S)-Deltamethrin: this compound is unique due to its high efficacy, rapid action, and relatively low mammalian toxicity. Its specific stereochemistry contributes to its potent insecticidal activity and selectivity, making it a valuable tool in integrated pest management programs.

Biologische Aktivität

(1S)-Deltamethrin is a synthetic pyrethroid insecticide widely used for pest control in agriculture and public health. This compound exhibits significant biological activity, affecting various organisms, including humans, aquatic life, and terrestrial animals. Understanding its biological effects is crucial for assessing environmental risks and human health impacts.

Deltamethrin primarily acts on the nervous system of insects by modifying the function of voltage-gated sodium channels. This disruption leads to prolonged depolarization of the neuron, causing paralysis and death in target pests. The compound's selective toxicity is attributed to its higher affinity for insect sodium channels compared to mammalian channels, although it still poses risks to non-target species.

Acute and Chronic Effects

Numerous studies have investigated the acute and chronic effects of deltamethrin exposure in various animal models. For instance, a study on rats revealed that chronic exposure to deltamethrin at doses of 3 mg/kg and 6 mg/kg led to a significant increase in thyroid adenomas among treated groups compared to controls, indicating potential carcinogenic effects .

Similarly, research on mice showed no significant increase in tumor incidence; however, the survival rate differed significantly between treated and control groups, particularly at higher doses .

Biochemical Changes

Deltamethrin exposure has been linked to oxidative stress and biochemical alterations in various species. A study on catfish (Clarias gariepinus) demonstrated that exposure to 0.75 μg/L deltamethrin significantly increased lipid peroxidation levels (measured as malondialdehyde or MDA) in liver, kidney, and gills while decreasing catalase activity . The study also reported elevated serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), indicating liver damage.

Table 1: Biochemical Parameters in Catfish Exposed to Deltamethrin

| Groups | ALT (IU/l) | AST (IU/l) | Total Proteins (g/dl) | Albumin (g/dl) |

|---|---|---|---|---|

| Controls | 31.97 ± 1.82 (a) | 20.99 ± 3.43 (a) | 4.55 ± 0.13 (a) | 1.83 ± 0.05 (a) |

| Deltamethrin (0.75 μg/l) | 61.58 ± 5.66 (b) | 55.67 ± 7.54 (b) | 3.65 ± 0.2 (b) | 1.46 ± 0.08 (b) |

| α-Tocopherol (12 μg/l) | 26.80 ± 3.40 (a) | 11.97 ± 1.22 (a) | 4.66 ± 0.39 (a) | 1.91 ± 0.14 (a) |

Values are expressed as means ± SEM.

Environmental Impact

Deltamethrin poses significant environmental risks due to its persistence and toxicity to aquatic organisms and non-target species. A study highlighted the degradation of deltamethrin by specific microbial strains, suggesting potential bioremediation strategies . The degradation kinetics demonstrated that over 82% of deltamethrin could be degraded within 96 hours under optimal conditions.

Human Exposure

In areas where deltamethrin is used for vector control against malaria, children showed higher exposure levels compared to those in non-treated areas . The pharmacokinetics of deltamethrin indicated a rapid absorption with a half-life of approximately 10-11 hours in plasma, emphasizing the need for monitoring in populations at risk .

Immunotoxicity

Research has also explored the immunotoxic effects of deltamethrin, particularly its impact on developing immune systems in children and fetuses . The potential for immunosuppression raises concerns about increased susceptibility to infections or autoimmune diseases following exposure.

Eigenschaften

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-NLWGTHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.